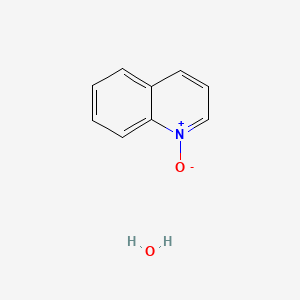

Quinoline N-oxide hydrate

Description

Significance and Research Context of Quinoline (B57606) N-oxide Hydrate (B1144303)

The significance of Quinoline N-oxide hydrate in academic research stems from its role as an activated form of quinoline. The N-oxide group enhances the reactivity of the heterocyclic ring, particularly at the C2 and C8 positions, facilitating functionalization reactions that are otherwise challenging with the parent quinoline molecule. researchgate.netchemrxiv.orgresearchgate.net This enhanced reactivity has positioned Quinoline N-oxide and its hydrate as a cornerstone in the development of novel synthetic methodologies.

In the realm of medicinal chemistry, quinoline derivatives are scaffolds found in numerous natural products and pharmacologically active compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. beilstein-journals.orgnih.govresearchgate.net Consequently, this compound is a valuable starting material for creating libraries of new quinoline-based compounds for drug discovery programs. chemimpex.commdpi.comresearchgate.net Its utility extends to analytical chemistry, where it can be used as a reagent, and to biological research for studying metabolic pathways. chemimpex.com The compound's versatility is highlighted by its application in diverse research areas, as detailed in the table below.

Table 1: Key Research Applications of this compound

| Research Area | Specific Application | Significance |

|---|---|---|

| Organic Synthesis | Precursor for C-H functionalization reactions (arylation, amination, alkylation). researchgate.netresearchgate.net | Enables the creation of complex quinoline derivatives with high regioselectivity. chemrxiv.orgbeilstein-journals.org |

| Medicinal Chemistry | Intermediate in the synthesis of potential therapeutic agents. chemimpex.commdpi.com | Facilitates the development of novel anticancer, anti-inflammatory, and antiparasitic drugs. chemimpex.comresearchgate.netrsc.org |

| Catalysis | Substrate in photocatalysis and metal-catalyzed cross-coupling reactions. researchgate.netrsc.orgacs.org | Used to explore and develop new, efficient catalytic systems under mild conditions. researchgate.netnih.gov |

| Materials Science | Component in the study of crystal engineering and supramolecular chemistry. researchgate.netacs.org | The hydrate form provides a model for studying hydrogen-bonding networks and solid-state transformations. researchgate.netepa.hu |

Historical Overview of Quinoline N-oxide Chemistry

The story of Quinoline N-oxide chemistry begins with the parent compound, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline itself is a heterocyclic aromatic compound that forms the core of many important molecules. wikipedia.org The development of quinoline chemistry progressed throughout the 19th and early 20th centuries, leading to the synthesis of various derivatives.

The concept of N-oxides of heteroaromatic compounds, including quinoline, emerged as chemists sought to understand and modify the reactivity of these ring systems. The oxidation of the nitrogen atom in the quinoline ring to form Quinoline N-oxide was a significant breakthrough. This transformation fundamentally alters the molecule's electronic distribution, making the pyridine (B92270) sub-ring electron-deficient and activating the C2 and C4 positions for nucleophilic attack, while also influencing the reactivity of the C8 position in the benzene (B151609) sub-ring. researchgate.netacs.org

Early research focused on fundamental reactions such as nitration, halogenation, and reactions with organometallic reagents. Over time, the synthetic utility of Quinoline N-oxides became widely recognized, establishing them as key intermediates for introducing a variety of functional groups onto the quinoline scaffold. researchgate.net Studies on the hydrated forms, such as Quinoline N-oxide dihydrate, later provided insights into their solid-state structures, revealing complex hydrogen-bonding networks with water molecules that can form distinct channels within the crystal lattice. researchgate.netepa.hu This historical progression has laid the groundwork for the advanced catalytic and functionalization methods being developed today.

Current Research Frontiers and Challenges

Modern research on Quinoline N-oxide continues to push the boundaries of synthetic chemistry, with a strong focus on developing more efficient, selective, and sustainable methodologies. A major frontier is the direct C-H functionalization of Quinoline N-oxides, which avoids the need for pre-functionalized starting materials, thereby improving atom economy. researchgate.netrsc.orgacs.org

Current research is concentrated in several key areas:

Photoredox Catalysis: Visible-light-induced reactions are a major focus, offering mild and environmentally friendly conditions for functionalizing Quinoline N-oxides. chemrxiv.orgresearchgate.netrsc.org These methods allow for novel transformations, such as the synthesis of quinolin-2(1H)-ones from Quinoline N-oxides without additional reagents. researchgate.net

Metal-Free Reactions: There is a significant drive to develop reactions that proceed without transition-metal catalysts to reduce cost and environmental impact. beilstein-journals.orgnih.gov Recent protocols have achieved deoxygenative C2-heteroarylation and cross-dehydrogenative coupling under metal-free conditions. beilstein-journals.orgresearchgate.net

Remote C-H Activation: Catalytic systems, particularly those using rhodium and palladium, are being engineered to achieve selective functionalization at the C8 position. acs.orgacs.orgnih.gov In some cases, the N-oxide group acts as a traceless directing group, guiding the catalyst to a remote C-H bond before being removed in the process. nih.govacs.org

Skeletal Editing: Advanced strategies are emerging that allow for the direct manipulation of the quinoline core itself. One such method facilitates a nitrogen-to-carbon single atom swap, converting Quinoline N-oxides into naphthalene (B1677914) derivatives. chinesechemsoc.org

Despite these advances, several challenges remain. Achieving absolute regioselectivity, especially distinguishing between the electronically similar C2 and C4 positions or targeting less reactive positions, is an ongoing pursuit. researchgate.netbeilstein-journals.org Expanding the scope of substrates to include more complex and functionally diverse molecules is another critical goal. beilstein-journals.orgnih.gov Furthermore, understanding the precise mechanisms of these complex transformations, often involving radical intermediates or intricate catalytic cycles, remains a key challenge for chemists in the field. nih.govnih.gov

Table 2: Examples of Modern Synthetic Frontiers for Quinoline N-oxide

| Research Frontier | Catalytic System/Conditions | Transformation Achieved | Reference |

|---|---|---|---|

| Deoxygenative C2-Heteroarylation | Metal- and additive-free, room temperature | Synthesis of α-triazolylquinolines | beilstein-journals.orgnih.gov |

| Photocatalytic Synthesis | Visible light, organic dye photocatalyst | Synthesis of quinolin-2(1H)-ones | researchgate.net |

| Remote C8-Arylation | Pd(OAc)₂, Acetic Acid Solvent | Selective arylation at the C8 position | acs.org |

| C2-Alkylation | Visible light, catalyst-free | Deaminative alkylation using Katritzky salts | chemrxiv.org |

| Skeletal Editing | LiHMDS, Sulfoxide | Conversion of Quinoline N-oxide to Naphthalene | chinesechemsoc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-oxidoquinolin-1-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWDTBBCIXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214411 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64201-64-5 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of Quinoline N Oxide Hydrate

Advanced Synthetic Approaches to Quinoline (B57606) N-oxide Hydrate (B1144303) Derivatives

Recent advancements in synthetic methodologies have enabled the selective modification of the quinoline N-oxide scaffold at various positions. These methods often leverage the directing effect of the N-oxide group to achieve high regioselectivity.

Regioselective Functionalization Strategies

The inherent electronic properties of the quinoline N-oxide ring system, influenced by the electron-withdrawing N-oxide group, dictate the preferred sites for electrophilic and nucleophilic attack. However, modern synthetic strategies often employ catalysts and specific reagents to override these inherent preferences and achieve functionalization at less intuitive positions.

The C2 position of quinoline N-oxide is electronically deficient and, therefore, susceptible to nucleophilic attack. Various methodologies have been developed to introduce a range of functional groups at this position.

A notable metal- and additive-free approach for the deoxygenative C2-heteroarylation of quinoline N-oxides has been developed, utilizing N-sulfonyl-1,2,3-triazoles as the heteroaryl source. beilstein-journals.orgnih.gov This method is highly efficient and proceeds with excellent regioselectivity under mild conditions. beilstein-journals.org The reaction is believed to initiate with the nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the N-sulfonyl-1,2,3-triazole, leading to the formation of an intermediate. beilstein-journals.orgnih.gov Subsequent elimination of a triazolyl anion and its attack at the C2 position of the quinoline N-oxide, followed by rearomatization, affords the C2-triazolylquinoline product. beilstein-journals.orgnih.gov

Another significant metal-free, one-pot methodology facilitates the C2-selective amination and alkylation of quinoline N-oxides. rsc.org This strategy employs diethyl H-phosphonate and potassium carbonate to react various quinoline N-oxides with ammonia, primary and secondary amines, or active methylene (B1212753) compounds at room temperature. rsc.org

Table 1: Selected Examples of C2-Functionalization of Quinoline N-oxides

| Quinoline N-oxide Reactant | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Quinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | Room Temperature, 1 h | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline | 87 | nih.gov |

| 4-Methylquinoline N-oxide | Morpholine (B109124) | Diethyl H-phosphonate, K₂CO₃, Room Temperature | 4-Methyl-2-morpholinoquinoline | 92 | rsc.org |

| Quinoline N-oxide | Aniline | Diethyl H-phosphonate, K₂CO₃, Room Temperature | N-Phenylquinolin-2-amine | 85 | rsc.org |

Functionalization at the C8 position of quinoline N-oxide is particularly challenging due to its remote location from the activating N-oxide group. However, transition-metal-catalyzed C-H activation has emerged as a powerful tool to achieve this transformation with high selectivity. nih.govacs.org

Ruthenium(II)-catalyzed C8-arylation of quinoline N-oxides with arylboronic acids provides a regioselective route to 8-arylquinolines. nih.govacs.org This method is notable for the dual role of the ruthenium catalyst, which facilitates both the distal C-H activation and the in situ deoxygenation of the arylated quinoline N-oxide. nih.govacs.org In contrast, employing a Rhodium(III) catalyst under similar conditions leads to the formation of 8-arylquinoline N-oxides without deoxygenation. nih.govacs.org The reaction mechanism is proposed to involve the formation of a quinoline N-oxide coordinated ruthenium adduct as a key intermediate. nih.gov

A highly efficient and regioselective Rhodium(III)-catalyzed protocol has also been developed for the C8-bromination and amidation of quinoline N-oxide. acs.org Mechanistic studies suggest the formation of a five-membered rhodacycle with the quinoline N-oxide as a key intermediate, which directs the functionalization to the C8 position. acs.org

Furthermore, a metal-free approach for the C8–H functionalization of quinoline N-oxides with ynamides has been reported. rsc.org This reaction proceeds via an intramolecular Friedel–Crafts-type reaction of quinolyl enolonium intermediates generated from the Brønsted acid-catalyzed addition of quinoline N-oxides to ynamides. rsc.org

Table 2: Selected Examples of C8-Functionalization of Quinoline N-oxides

| Quinoline N-oxide Reactant | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Quinoline N-oxide | Phenylboronic acid | [RuCl₂(p-cymene)]₂, Ag₂O, Tf₂O, THF, 40 °C | 8-Phenylquinoline | 70 | nih.govacs.org |

| Quinoline N-oxide | Phenylboronic acid | [Cp*RhCl₂]₂, AgSbF₆, AcOH, 100 °C | 8-Phenylquinoline N-oxide | 90 | nih.govacs.org |

| Quinoline N-oxide | N-Bromosuccinimide | [Cp*RhCl₂]₂, AgSbF₆, DCE, 80 °C | 8-Bromoquinoline N-oxide | 95 | acs.org |

| Quinoline N-oxide | N-Phenyl-N-tosylynamide | TfOH, DCE, 60 °C | 2-(1-Phenyl-2-(tosylamino)vinyl)quinoline | 85 | rsc.org |

The introduction of a nitro group at the C3 position of quinoline N-oxide has been achieved through a direct and environmentally friendly metal-free nitration methodology. rsc.org This approach utilizes tert-butyl nitrite (B80452) as both the nitro source and the oxidant. rsc.orgrsc.orgresearchgate.net Despite proceeding through a free-radical process, the reaction exhibits high regioselectivity for the C3 position. rsc.org

The proposed mechanism involves the generation of a nitrogen dioxide radical (•NO₂) from tert-butyl nitrite. rsc.org This electrophilic radical then adds to the electron-rich C3 position of the quinoline N-oxide to form a radical intermediate. rsc.orgresearchgate.net Subsequent oxidation of this intermediate, potentially by another •NO₂ radical or a tert-butoxy (B1229062) radical, affords the 3-nitroquinoline (B96883) N-oxide product. rsc.org The high regioselectivity is attributed to the higher electron density at the C3-position and the electrophilic nature of the nitrogen dioxide radical. rsc.orgresearchgate.net

Table 3: Metal-Free C3-Nitration of Quinoline N-oxides with tert-Butyl Nitrite

| Quinoline N-oxide Derivative | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline N-oxide | tert-Butyl nitrite, DCE, 80 °C | 3-Nitroquinoline N-oxide | 85 | rsc.org |

| 6-Methylquinoline N-oxide | tert-Butyl nitrite, DCE, 80 °C | 6-Methyl-3-nitroquinoline N-oxide | 82 | rsc.org |

| 7-Chloroquinoline N-oxide | tert-Butyl nitrite, DCE, 80 °C | 7-Chloro-3-nitroquinoline N-oxide | 78 | rsc.org |

Metal-Catalyzed Reactions

Metal catalysis, particularly with palladium, has been instrumental in developing novel C-H functionalization strategies for quinoline N-oxides. These methods offer high efficiency and selectivity, often under mild reaction conditions.

Palladium-catalyzed C-H arylation of quinoline N-oxides has been a subject of intense investigation, with the regioselectivity being a key point of interest. While many palladium-catalyzed C-H functionalizations of quinoline N-oxides are highly C2-selective, a significant breakthrough has been the development of a C8-selective arylation protocol. nih.govacs.org

This unusual C8 selectivity is achieved under specific reaction conditions, typically involving a palladium catalyst such as palladium(II) acetate (B1210297), in a solvent system containing acetic acid and water. nih.govacs.org Mechanistic and Density Functional Theory (DFT) computational studies suggest that the reaction proceeds through a cyclopalladation pathway. nih.govnih.gov The N-oxide group is believed to act as a directing group, guiding the palladium catalyst to the C8 position. nih.govacs.org The greater nucleophilicity of the C8 position compared to the C2 position in the palladium-complexed intermediate is thought to be a key factor driving the C8 selectivity. acs.org This method exhibits a broad substrate scope with respect to both quinoline N-oxides and iodoarenes and can be significantly accelerated using microwave irradiation. nih.govacs.org

Table 4: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-oxides

| Quinoline N-oxide Derivative | Aryl Iodide | Catalyst/Additives/Solvent | C8/C2 Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Quinoline N-oxide | Iodobenzene (B50100) | Pd(OAc)₂, Ag₃PO₄, AcOH/H₂O | >30:1 | 95 | nih.govacs.org |

| 6-Bromoquinoline N-oxide | 4-Iodotoluene | Pd(OAc)₂, Ag₃PO₄, AcOH/H₂O | >20:1 | 88 | nih.govacs.org |

| 2-Methylquinoline N-oxide | 4-Iodoanisole | Pd(OAc)₂, Ag₃PO₄, AcOH/H₂O | >20:1 | 85 | nih.govacs.org |

Copper-Mediated C-H Functionalization

Copper catalysis has proven to be a highly effective method for the C-H functionalization of quinoline N-oxides, offering pathways for amination, carbamoylation, and alkylation, primarily at the C2 position.

One notable application is the direct amination of quinoline N-oxides through a copper-catalyzed dehydrogenative C-N coupling. This approach is valued for its efficiency and mild reaction conditions, proceeding without the need for ligands, additives, bases, or external oxidants. For instance, the reaction of quinoline N-oxide with aliphatic secondary amines, such as piperidine, in the presence of a copper iodide (CuI) catalyst in toluene (B28343) at 50°C under an air atmosphere, yields the corresponding C2-aminated product in high yields. researchgate.net

Copper catalysts also facilitate the direct carbamoylation of quinoline N-oxides. In a reaction with hydrazinecarboxamides, copper bromide (CuBr) has been identified as the most effective catalyst. researchgate.net The optimal conditions for this transformation involve heating quinoline N-oxide with N-phenylhydrazinecarboxamide in the presence of CuBr and tert-butyl hydroperoxide (TBHP) as an oxidant in DMSO under air, leading to the C2-carbamoyl derivative in excellent yield. researchgate.net

Furthermore, copper-catalyzed ortho-functionalization of quinoline N-oxides with vinyl arenes has been developed. This method allows for both regioselective C-H alkenylation and borylative alkylation, proceeding through the borylcupration of the vinyl arene followed by a nucleophilic attack of the resulting alkyl copper species on the quinoline N-oxide. nih.gov Additionally, a copper-catalyzed oxidative dehydrogenative reaction with donor-acceptor cyclopropanes has been demonstrated to install a tertiary alkyl motif at the C2 position, utilizing molecular oxygen as the oxidant. nih.gov

Table 1: Examples of Copper-Mediated C-H Functionalization of Quinoline N-oxides

| Reaction Type | Coupling Partner | Catalyst | Conditions | Product Position | Yield (%) |

|---|---|---|---|---|---|

| Amination | Piperidine | CuI | Toluene, 50°C, Air | C2 | 91 |

| Carbamoylation | N-phenylhydrazinecarboxamide | CuBr | TBHP, DMSO, 100°C, Air | C2 | 92 |

| Alkenylation | Vinyl arenes | Copper | Benzoquinone | ortho | - |

| Borylative alkylation | Vinyl arenes, Pinacol diborane | Copper | KOtBu | ortho | - |

| Alkylation | Donor-acceptor cyclopropanes | Copper | O2 | C2 | - |

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective and sustainable alternative for the C-H functionalization of quinoline derivatives. While much of the research has focused on quinoline itself, these methods provide a foundation for potential applications with quinoline N-oxides.

A significant development in this area is the nickel-catalyzed arylation of electron-deficient heteroarenes, including quinoline, using organozinc reagents. polyu.edu.hk The reaction, catalyzed by Ni(cod)₂, efficiently introduces aryl groups at the C2 position. polyu.edu.hk Although this specific example uses quinoline, the activation of the C-H bond at the C2 position is a common feature in reactions involving quinoline N-oxides.

More recently, a versatile nickel-catalyzed method has been developed for the exclusive C3-selective functionalization of unactivated quinolines with a variety of electrophiles at room temperature. nih.gov This reaction proceeds through the generation of a nickel hydride species, which leads to a 1,4-dihydroquinoline (B1252258) intermediate, followed by a nucleophilic attack and oxidative aromatization. nih.gov While this method does not use quinoline N-oxide as a starting material, its unique regioselectivity at the C3 position highlights the potential of nickel catalysis to unlock novel reaction pathways for quinoline derivatives.

Additionally, nickel complexes supported by quinoline-based ligands have been synthesized and evaluated for their catalytic activity in cross-coupling reactions of arylzinc reagents with aryl chlorides, demonstrating the utility of the quinoline scaffold in ligand design for nickel catalysis. researchgate.netresearchgate.net

Rhodium-Catalyzed C-H Activation

Rhodium catalysts have been instrumental in achieving highly regioselective C-H functionalization of quinoline N-oxides, particularly at the remote C8 position. The N-oxide group acts as a directing group, facilitating the activation of the C8-H bond.

A notable application is the Rh(III)-catalyzed C8-selective direct alkylation and alkynylation. These reactions proceed with high efficiency at room temperature across a broad range of substrates, exhibiting excellent regioselectivity and tolerance for various functional groups. The resulting C8-functionalized quinoline N-oxides can be readily deoxygenated to yield the corresponding quinoline derivatives.

Furthermore, a highly efficient and regioselective Rh(III)-catalyzed protocol for the C8-bromination and amidation of quinoline N-oxide has been developed. rsc.orgresearchgate.net Mechanistic studies have revealed that a five-membered rhodacycle intermediate, formed with the quinoline N-oxide, is key to this regioselectivity. rsc.orgresearchgate.net This method has been successfully applied on a gram scale and demonstrates a wide substrate scope and excellent functional group tolerance. rsc.orgresearchgate.net A facile and efficient protocol for the rhodium-catalyzed amination at the C-8 position has also been developed using trifluoroacetamide (B147638) as the amino source, which proceeds with perfect regioselectivity at room temperature. scientificlabs.ie

Table 2: Rhodium-Catalyzed C-8 Functionalization of Quinoline N-oxides

| Reaction Type | Reagent | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| Alkylation | Diazo compounds | [RhCp*(MeCN)₃][SbF₆]₂ | Room Temperature | Good to Excellent |

| Alkynylation | Terminal alkynes | [RhCp*(MeCN)₃][SbF₆]₂ | Room Temperature | Good to Excellent |

| Bromination | N-Bromosuccinimide | [RhCp*Cl₂]₂ | - | High |

| Amidation | N-Fluorobis(phenylsulfonyl)imide | [RhCp*Cl₂]₂ | - | High |

| Amidation | Trifluoroacetamide | [RhCp*Cl₂]₂ | Room Temperature | Good to Excellent |

Iridium-Catalyzed Amidation

Similar to rhodium, iridium catalysts have been employed for the regioselective C-H functionalization of quinoline N-oxides at the C8 position. The N-oxide group serves as a directing element, enabling the selective activation of the remote C8-H bond.

An iridium-based catalytic system has been successfully developed for the direct amidation of quinoline N-oxides. nih.gov Mechanistic investigations of this amidation reaction have shown that the unique regioselectivity is achieved through the facile formation of an N-oxide-chelated iridacycle. nih.gov It was also found that an acid additive plays a crucial role in the rate-determining protodemetalation step of the catalytic cycle. nih.gov This method demonstrates high functional group tolerance and can be applied to a wide range of heterocyclic substrates under mild conditions. nih.gov The ability to introduce an amino group at the C8 position is particularly valuable for the synthesis of complex molecules, such as the fluorescent zinc indicator, zinquin (B135092) ester. nih.gov

Metal-Free and Additive-Free Syntheses

In recent years, there has been a growing interest in developing synthetic methodologies that avoid the use of transition metals and additives, aligning with the principles of green chemistry. Several such methods have been successfully applied to the functionalization of quinoline N-oxides.

A notable example is the metal- and additive-free deoxygenative C2-heteroarylation of quinolines and isoquinolines using N-sulfonyl-1,2,3-triazoles. researchgate.net This reaction proceeds with high efficiency and regioselectivity under mild conditions, yielding a variety of α-triazolylquinoline derivatives in excellent yields. researchgate.net The proposed mechanism involves a nucleophilic attack of the quinoline N-oxide on the sulfonyl group, followed by the attack of the resulting triazolyl anion at the C2 position of the quinoline N-oxide. researchgate.net

Another significant metal-free approach is the C8–H functionalization of quinoline N-oxides with ynamides. This reaction is facilitated by a Brønsted acid-catalyzed addition of the quinoline N-oxide to the ynamide, generating a quinolyl enolonium intermediate that undergoes an intramolecular Friedel–Crafts-type reaction. This method has also been adapted into a one-pot protocol for the direct C8–H functionalization of quinolines.

Furthermore, an efficient intermolecular amidation of quinoline N-oxides with sulfonamides has been achieved under metal-free conditions using iodobenzene diacetate (PhI(OAc)₂) and triphenylphosphine (B44618) (PPh₃). This method overcomes the poor nucleophilicity of sulfonamides and provides N-(quinolin-2-yl)sulfonamides in very good yields.

One-Pot and Gram-Scale Synthesis

The scalability and operational simplicity of a synthetic method are crucial for its practical application. Several functionalization reactions of quinoline N-oxides have been successfully performed as one-pot procedures and on a gram scale.

The metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxide with 4-phenyl-1-tosyl-1H-1,2,3-triazole has been successfully conducted on a gram scale, producing the desired product in high yield. researchgate.net This reaction's efficiency and simplicity are further highlighted by its successful implementation in a sequential one-pot synthesis, combining a copper(I)-catalyzed "Click" reaction with the metal-free C2-heteroarylation, yielding the final product in a yield comparable to the stepwise process. researchgate.net

The Rh(III)-catalyzed C8-bromination and amidation of quinoline N-oxide has also proven to be scalable, with successful transformations reported up to the gram scale, maintaining excellent functional group tolerance and a wide substrate scope. rsc.orgresearchgate.net

Additionally, a practical and scalable one-pot Friedländer quinoline synthesis has been developed, which, while not a functionalization of the N-oxide, demonstrates the scalability of reactions involving quinoline scaffolds. polyu.edu.hk This method has been used to synthesize 2-phenylquinoline-7-carboxylic acid on a 10-gram scale. polyu.edu.hk

Hydroxyheteroarylation Reactions

While direct hydroxyheteroarylation of quinoline N-oxides is not extensively documented, related transformations that lead to hydroxylated or heteroarylated quinoline derivatives are of significant interest.

A highly efficient, metal- and additive-free, step-economical deoxygenative C2-heteroarylation of quinolines has been achieved using readily available N-oxides and N-sulfonyl-1,2,3-triazoles. nih.gov This reaction provides a variety of α-triazolylquinoline derivatives with good regioselectivity and in excellent yields under mild conditions. nih.gov The process involves the transfer of the oxygen atom from the quinoline N-oxide to the sulfonyl group of the triazole, resulting in the deoxygenated C2-heteroarylated quinoline. nih.gov

In a different approach, an unconventional and previously unknown photocatalytic method for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides has been reported. researchgate.net This reagent-free, highly atom-economical method utilizes visible light and a low catalyst loading to produce high yields of the hydroxylated quinoline derivative without undesirable by-products. researchgate.net The robustness of this methodology has been demonstrated by its successful scaling up to the gram scale. researchgate.net Although not a direct hydroxyheteroarylation, this reaction represents a green and efficient pathway to hydroxylated quinoline scaffolds from quinoline N-oxides.

Mechanistic Investigations of Quinoline N-oxide Hydrate Reactions

The functionalization of quinoline N-oxides, including the hydrate form, is a pivotal area of research for accessing a wide array of substituted quinoline derivatives. nih.gov Understanding the underlying reaction mechanisms is crucial for controlling regioselectivity and developing efficient synthetic protocols. Key mechanistic pathways investigated for this compound include C-H activation, radical cross-coupling, and various others influenced by specific reaction conditions. nih.govsemanticscholar.org

C-H Activation Mechanisms

Transition metal-catalyzed C-H activation represents one of the most powerful strategies for the direct functionalization of quinoline N-oxides. nih.gov This approach avoids the need for pre-functionalized substrates, enhancing atom and step economy. rsc.org The N-oxide group often acts as a directing group, facilitating the selective activation of specific C-H bonds. rsc.org The process typically begins with the coordination of the metal catalyst to the quinoline N-oxide. nih.gov The subsequent C-H activation step, which involves the cleavage of the C-H bond and formation of a metal-carbon bond, can proceed through several distinct mechanisms. nih.govwikipedia.org

The Concerted Metalation Deprotonation (CMD) pathway is a prevalent mechanism in C-H activation reactions catalyzed by high-valent, late transition metals such as Pd(II), Ru(II), Rh(III), and Ir(III). nih.govwikipedia.org In this pathway, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single transition state without the formation of a metal hydride intermediate. wikipedia.org A base, often a carboxylate anion from the catalyst precursor (e.g., acetate from Pd(OAc)₂), assists in the deprotonation of the substrate. nih.govwikipedia.org

An alternative to the more common CMD and electrophilic aromatic substitution models is the dearomatization/rearomatization strategy, which has been established for copper-catalyzed C-H functionalization of electron-deficient heteroarenes like quinoline N-oxides. rsc.org Computational studies have outlined a distinct pathway that begins with a 1,3-dipolar addition between the quinoline N-oxide and a benzyl (B1604629) Copper(I) species. rsc.org

This initial step leads to a dearomatized intermediate. rsc.org Subsequent deprotonation or a base-assisted δ-elimination step results in the formation of the C2-functionalized product. rsc.org The crucial feature of this model is that the process involves a rearomatization step to restore the aromaticity of the quinoline ring. rsc.org Nucleus-Independent Chemical Shift (NICS) analysis confirms that dearomatization occurs during the 1,3-dipolar addition, and the subsequent deprotonation/elimination step drives the rearomatization. rsc.org This pathway provides a viable mechanism for C2–H functionalization under mild conditions. rsc.org A similar mechanistic sequence involving nucleophilic attack by a triazolyl anion at the C2-position followed by rearomatization has also been proposed in metal-free deoxygenative heteroarylation reactions. nih.gov

Cyclopalladation is another key mechanism in the C-H activation of quinoline N-oxides, particularly for achieving C8 selectivity. nih.gov While many palladium-catalyzed reactions on quinoline N-oxides favor functionalization at the C2 position, specific conditions can promote C-H activation at the C8 position of the carbocyclic ring. nih.govnih.gov Mechanistic and DFT computational studies have provided strong evidence for a cyclopalladation pathway in the C8-arylation of quinoline N-oxides. nih.gov

This pathway involves the formation of a palladacycle intermediate. The N-oxide acts as a directing group, guiding the palladium catalyst to the peri C8-position, leading to the formation of a stable five-membered cyclopalladated species. nih.govmdpi.com This intermediate then reacts with the coupling partner, such as an iodoarene, followed by reductive elimination to yield the C8-arylated product and regenerate the active palladium catalyst. nih.gov The use of polar acidic solvents like acetic acid has been shown to accelerate these cyclopalladation processes and enhance C8 selectivity. acs.org

Radical Cross-Coupling Mechanisms

Radical cross-coupling reactions offer a distinct mechanistic approach to the functionalization of quinoline N-oxides. These reactions often involve the generation of a radical species that subsequently adds to the quinoline N-oxide ring. An example is the electrochemical C–H/N–H cross-coupling between quinoline N-oxides and morpholine, catalyzed by Cu(OAc)₂. semanticscholar.org

In this system, voltammetry and EPR studies have confirmed the formation of a morpholine radical at room temperature. semanticscholar.org The proposed mechanism suggests that this radical species is the key intermediate that attacks the quinoline N-oxide. semanticscholar.orgmdpi.com The regioselectivity of this radical addition is highly dependent on the solvent used. In dichloromethane (B109758) (CH₂Cl₂), the reaction yields 4-aminoquinoline (B48711) N-oxides, while in acetonitrile (B52724) (CH₃CN), 2-aminoquinoline (B145021) N-oxides are the major products. semanticscholar.orgmdpi.com This solvent-dependent selectivity highlights the intricate role of the reaction environment in directing the outcome of radical coupling pathways. semanticscholar.org

Influence of Reaction Conditions on Selectivity

The selectivity of reactions involving this compound is highly sensitive to the reaction conditions, including the choice of catalyst, solvent, additives, and temperature. These parameters can dictate the position of functionalization (e.g., C2 vs. C8) and the nature of the product. semanticscholar.orgnih.gov

For instance, in palladium-catalyzed C-H arylations, ligand-free conditions in a polar acidic solvent like acetic acid strongly favor C8-arylation via a cyclopalladation pathway. acs.org In contrast, reactions conducted in neutral solvents like DMF or dioxane, often with the addition of phosphine (B1218219) ligands, typically yield C2-arylated products through a CMD mechanism. nih.govacs.org The addition of acids such as pivalic or acetic acid can improve yields in C2-arylation but generally does not alter the site selectivity in those systems. nih.gov

The solvent also plays a critical role in radical reactions. In the copper-catalyzed electrochemical amination with morpholine, switching the solvent from dichloromethane to acetonitrile completely changes the regioselectivity from the C4 to the C2 position. semanticscholar.org

The table below summarizes the influence of various reaction parameters on the selectivity of this compound functionalization.

| Reaction Type | Catalyst System | Solvent | Key Additive(s) | Primary Product | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ | Acetic Acid | AgOAc | C8-Arylquinoline N-oxide | Cyclopalladation | nih.gov, acs.org |

| C-H Arylation | Pd(OAc)₂ / Ligand | DMF / Dioxane | K₂CO₃ / PivOH | C2-Arylquinoline N-oxide | CMD | nih.gov, nih.gov |

| Electrochemical Amination | Cu(OAc)₂ | CH₂Cl₂ | - | 4-Morpholinylquinoline N-oxide | Radical Cross-Coupling | semanticscholar.org |

| Electrochemical Amination | Cu(OAc)₂ | CH₃CN | - | 2-Morpholinylquinoline N-oxide | Radical Cross-Coupling | semanticscholar.org, mdpi.com |

| C-H Alkylation | CuBr | Toluene | None | C2-Alkylquinoline N-oxide | - | nih.gov |

Spectroscopic Characterization and Structural Analysis of Quinoline N Oxide Hydrate and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of Quinoline (B57606) N-oxide hydrate (B1144303). Each technique provides a unique piece of the structural puzzle, from the identification of functional groups to the precise mapping of atomic nuclei and the confirmation of molecular weight.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of Quinoline N-oxide hydrate and its derivatives, FT-IR is particularly crucial for confirming the presence and electronic environment of the N-oxide (N→O) group.

The N-O stretching vibration is a characteristic feature in the IR spectra of N-oxides. For quinoline N-oxides, this vibration typically appears in the 1200-1300 cm⁻¹ region. The exact frequency can be influenced by factors such as substitution on the quinoline ring and intermolecular interactions like hydrogen bonding. For instance, in derivatives of 5,8-quinolinedione, C–N stretching vibrations in the quinoline moiety are observed between 1325–1314 cm⁻¹. mdpi.com Other significant vibrations for the quinoline ring system include C-H stretching vibrations, which are typically observed in the range of 3087–2852 cm⁻¹, and C-C ring stretching vibrations, which occur in the 1625-1430 cm⁻¹ region. mdpi.comscialert.net

Table 1: Typical FT-IR Vibrational Frequencies for Quinoline Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3087 - 2852 | mdpi.com |

| C-C Ring Stretch | 1625 - 1430 | scialert.net |

| C-N Stretch | 1325 - 1314 | mdpi.com |

| N-O Stretch | 1300 - 1200 | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The N-oxide group significantly influences the electronic environment of the quinoline ring, leading to characteristic shifts in the NMR signals compared to the parent quinoline molecule.

In the ¹H NMR spectrum of Quinoline N-oxide, the protons on the heterocyclic ring (positions 2, 3, and 4) and the benzene (B151609) ring (positions 5, 6, 7, and 8) resonate at distinct chemical shifts. The deshielding effect of the N-oxide group is particularly noticeable on the protons at positions 2 and 8. For example, in a CDCl₃ solvent, the proton at position 2 (H2) appears as a doublet of doublets around 8.52 ppm, while the H8 proton is found around 8.72 ppm. rsc.orgrsc.org

The ¹³C NMR spectrum provides complementary information. The carbons attached to the nitrogen and those in its vicinity are most affected by the N-oxidation. The chemical shifts confirm the presence of nine distinct carbon atoms in the quinoline ring system, with their electronic environments altered by the electron-withdrawing nature of the N-O bond. rsc.orgrsc.org

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline N-oxide in CDCl₃

| Position | ¹H NMR (ppm) rsc.org | ¹³C NMR (ppm) rsc.org |

| 2 | 8.52 | 135.6 |

| 3 | 7.28 | 120.9 |

| 4 | 7.75 | 119.7 |

| 4a | - | 128.1 |

| 5 | 7.85 | 126.1 |

| 6 | 7.63 | 130.5 |

| 7 | 7.75 | 130.5 |

| 8 | 8.72 | 128.7 |

| 8a | - | 141.5 |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For Quinoline N-oxide, techniques like electrospray ionization (ESI) are commonly employed. researchgate.netelectronicsandbooks.com

The mass spectrum of Quinoline N-oxide typically shows a prominent protonated molecular ion peak [M+H]⁺, which confirms its molecular weight (anhydrous: 145.16 g/mol ). nih.gov A characteristic and diagnostic fragmentation pathway for N-oxides under collision-induced dissociation (CID) is the loss of an oxygen atom, resulting in a fragment ion corresponding to [M+H−O]⁺. researchgate.netelectronicsandbooks.com Another common fragmentation involves the elimination of a hydroxyl radical (•OH) from the protonated molecule, which is a signature of the N→O functional group. researchgate.netelectronicsandbooks.com Further fragmentation of the quinoline ring can occur, often initiated by the loss of stable molecules like HCN. rsc.org

Table 3: Key Mass Spectrometry Fragments for Quinoline N-oxide

| Ion | Description | Reference |

| [M+H]⁺ | Protonated molecular ion | nih.gov |

| [M+H−O]⁺ | Loss of an oxygen atom | researchgate.netelectronicsandbooks.com |

| [M+H−OH]⁺ | Loss of a hydroxyl radical | researchgate.netelectronicsandbooks.com |

| [M+H−HCN]⁺ | Loss of hydrogen cyanide from the ring | rsc.org |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of quinoline and its derivatives is characterized by multiple absorption bands corresponding to π→π* transitions within the aromatic system. researchgate.net The introduction of the N-oxide group modifies the electronic structure, causing shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. nist.gov Computational studies on nitro derivatives of Quinoline N-oxide have also utilized UV-Vis absorbance spectroscopy to distinguish between isomers. nih.gov The specific absorption wavelengths and molar absorptivities are sensitive to the solvent and any substituents present on the quinoline ring. researchgate.net

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. It detects vibrations that involve a change in the polarizability of the molecule. For aromatic systems like Quinoline N-oxide, Raman spectra are particularly useful for characterizing the skeletal vibrations of the fused rings. Characteristic C-C stretching modes for quinoline rings are observed in the 1500-1600 cm⁻¹ region. scialert.net C-H stretching vibrations are also readily identified, typically appearing above 3000 cm⁻¹. scialert.net The N-O vibration, while primarily IR-active, can also be observed in the Raman spectrum.

Crystallographic Studies and Supramolecular Interactions

X-ray crystallography provides the most definitive structural information for solid-state materials, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice. Studies on complexes of Quinoline N-oxide with various metal halides have been conducted to analyze their coordination chemistry and resulting crystal structures. georgiasouthern.edu

For this compound, crystallographic analysis would reveal the exact geometry of the quinoline N-oxide molecule and the position of the water molecule(s). A key aspect of such studies is the elucidation of supramolecular interactions, which govern the crystal packing. These interactions include:

Hydrogen Bonding: The water molecule in the hydrate is expected to act as both a hydrogen bond donor and acceptor. It can form strong hydrogen bonds with the oxygen atom of the N-oxide group, a crucial interaction that stabilizes the crystal structure.

The Crystallography Open Database (COD) contains crystal structures that include Quinoline 1-oxide as a component, providing the foundational data for analyzing these detailed structural features. nih.gov

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While detailed crystallographic data for the parent this compound is not extensively published, analysis of its derivatives provides significant insight into its structural properties.

Interactive Table: Crystallographic Data for 5,6,7,8-Tetrahydroquinoline (B84679) 1-oxide Hemihydrate

| Parameter | Value |

| Chemical Formula | C₉H₁₁NO·0.5H₂O |

| Temperature | 293 K |

| R-factor | 0.051 |

| wR-factor | 0.205 |

| Data-to-parameter ratio | 12.7 |

Hirshfeld Surface Analysis

This analysis has been applied to various quinoline derivatives to understand their crystal packing. For example, in the crystal structure of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, Hirshfeld analysis revealed the dominant role of specific intermolecular contacts. The analysis generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contact distances. The most significant contributions to the crystal packing in this derivative were found to be from H···H, H···O/O···H, and H···C/C···H contacts. Red spots on the dnorm surface map highlight short contacts, which correspond to hydrogen-bonding interactions, such as C—H⋯O. This quantitative approach allows for a detailed understanding of the forces governing the supramolecular architecture.

Interactive Table: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Quinoline Derivative

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 42.3% |

| H···O/O···H | 34.5% |

| H···C/C···H | 17.6% |

| H···N/N···H | 2.0% |

| C···N/N···C | 1.2% |

Hydrogen Bonding Networks and Water Channels

In the crystal structure of 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate, the water molecule acts as a bridge, linking two independent N-oxide molecules into dimers via O—H⋯O hydrogen bonds. This network of hydrogen bonds extends to form a three-dimensional structure, which is further stabilized by weaker C—H⋯O intermolecular interactions. Similarly, in other solvated N-oxide complexes, the solvent molecule is integral to the crystal packing, forming strong hydrogen bonds with the N-oxide ligands of adjacent complexes. These interactions can create extended one-dimensional chains or more complex two-dimensional layers. The N-oxide group itself is a potent proton acceptor, readily forming hydrogen bonds with water molecules, which in turn can link multiple N-oxide units, creating organized water channels or layers within the crystal lattice.

Comparison with Peroxosolvate Crystal Forms

While hydrates incorporate water into their crystal structure, peroxosolvates incorporate hydrogen peroxide (H₂O₂). The structural role of H₂O₂ as a "coformer" is fundamentally different from that of water due to its enhanced hydrogen bonding capabilities. A hydrogen peroxide molecule can act as a donor for two hydrogen bonds and an acceptor for up to four, allowing it to form more extensive and complex networks than water. nih.gov

In crystalline peroxosolvates of other N-oxides, such as lidocaine (B1675312) N-oxide and risperidone (B510) N-oxide, H₂O₂ molecules form strong O-H···O bonds with the N-oxide oxygen atom. nih.gov These interactions lead to the formation of intricate and stable hydrogen-bonded clusters, including unique pentameric and dodecameric arrangements of peroxide molecules. nih.gov This contrasts with the typical hydrogen bonding seen in hydrates of quinoline N-oxide derivatives, where water molecules generally form simpler bridging dimers or chains. The greater number of donor and acceptor sites on H₂O₂ allows it to create more dimensionally complex and robust supramolecular synthons, which would significantly alter the crystal packing compared to the corresponding hydrate.

Computational and Theoretical Studies on Quinoline N Oxide Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying quinoline (B57606) derivatives, offering a balance between computational cost and accuracy. nih.govrsc.org It is extensively used to predict molecular geometries, vibrational frequencies, and electronic properties, as well as to explore the pathways of chemical reactions. rsc.orgnih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in Quinoline N-oxide hydrate (B1144303), a process known as geometry optimization. For instance, studies on related compounds like 8-hydroxyquinoline (B1678124) N-oxide have shown that geometries optimized using functionals such as BLYP and B3LYP with the 6-31G(d,p) basis set are in good agreement with experimental X-ray diffraction data. nih.gov This level of theory accurately predicts bond lengths and angles, providing a reliable foundation for further computational analysis. nih.gov

Electronic structure analysis provides information about the distribution of electrons within the molecule. This analysis helps in understanding the molecule's reactivity, stability, and spectroscopic properties. The presence of the N-oxide group significantly influences the electronic properties of the quinoline ring system, affecting the charge distribution and the energies of the molecular orbitals. core.ac.uk

Table 1: Representative DFT Functionals and Basis Sets for Quinoline Derivatives

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G** | Geometry Optimization, Aromaticity Studies mdpi.com |

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Spectra nih.gov |

| BLYP | 6-31G(d,p) | Geometry Optimization, Vibrational Spectra nih.gov |

DFT calculations are instrumental in elucidating the mechanisms of reactions involving quinoline N-oxides. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the step-by-step pathway of a reaction. For example, computational studies have been used to investigate the regioselectivity of the amidation of quinoline N-oxide. acs.org These studies can explain why a reaction occurs at a specific position (e.g., C2 or C8) by comparing the activation energies of the different possible pathways. acs.orgnih.govorganic-chemistry.org

A plausible mechanism for the C2-functionalization of quinoline N-oxides often starts with the nucleophilic attack of the N-oxide on an electrophilic reagent. nih.gov DFT can model the subsequent steps, including the formation of intermediates and the final product, providing insights that are difficult to obtain through experimental means alone. acs.org

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a particularly important parameter. nih.gov

A large HOMO-LUMO gap indicates high stability and low reactivity. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In quinoline derivatives, the distribution of the HOMO and LUMO often highlights the most probable sites for electrophilic and nucleophilic attack, respectively. This analysis is vital for predicting how Quinoline N-oxide hydrate will interact with other reagents. nih.gov

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Analysis

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Acts as an electron donor; site of electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Acts as an electron acceptor; site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. nih.gov |

Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a cyclic molecule. It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. A negative NICS value is indicative of an aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

For bicyclic systems like quinoline N-oxide, NICS calculations can be performed for each ring separately to assess their individual aromatic character. Studies on quinoline derivatives have shown that the benzene-type ring generally exhibits a higher degree of aromaticity compared to the pyridine-type ring. mdpi.com The N-oxide group can further modulate the aromaticity of the heterocyclic ring. Comparing the NICS values of the two rings in this compound can provide a quantitative measure of how the N-O bond influences the electronic structure and aromaticity of the entire molecule. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve.

For this compound, MD simulations, particularly first-principle methods like Car-Parrinello Molecular Dynamics (CPMD), can be used to study its properties in different phases, such as in the gas phase or the solid state (crystalline phase). core.ac.uk These simulations can shed light on the mobility of protons, the influence of intermolecular interactions (like hydrogen bonding) on the molecular structure, and the time-evolution of geometric and spectroscopic parameters. core.ac.uk The inclusion of dispersion corrections in these simulations is often necessary to accurately model the weak interactions that can be significant in the hydrated form. core.ac.uk

Microsolvation Models and Solvent Effects

The properties of a molecule can be significantly influenced by its surrounding environment, particularly by solvent molecules. Computational models are used to simulate these solvent effects. For this compound, understanding the interaction with water molecules is crucial.

Microsolvation models , or explicit solvent models, involve including a specific number of solvent molecules (in this case, water) around the solute molecule in the calculation. nu.edu.kz This approach allows for a detailed investigation of direct solute-solvent interactions, such as hydrogen bonding. By gradually increasing the number of water molecules, one can model the formation of hydration shells and determine the number of solvent molecules needed to create an appropriate model of the hydrated system. nu.edu.kz

Alternatively, implicit solvent models , such as the Polarized Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This method is computationally less expensive and is effective for studying how the bulk solvent affects the geometry, stability, and electronic properties of the solute. researchgate.net DFT calculations combined with PCM can be used to compare the properties of this compound in the gas phase versus in an aqueous solution, revealing the impact of solvation on its structure and reactivity. researchgate.net

Structure-Activity Relationship (SAR) Predictions

Computational and theoretical studies are pivotal in predicting the structure-activity relationships (SAR) of quinoline N-oxide and its derivatives. These predictive models help in understanding how modifications to the molecular structure can influence biological activity, thereby guiding the design of new compounds with enhanced or specific desired effects. Quantitative Structure-Activity Relationship (QSAR) models, in particular, establish a mathematical correlation between the chemical structure and biological activity.

Research into nitro derivatives of quinoline N-oxide has utilized computational methods to explore their potential as therapeutic agents. nih.govresearchgate.net By combining quantum mechanics and molecular mechanics calculations, studies have investigated a range of drug candidates to identify potential molecular targets. nih.gov These computational screening strategies are instrumental in accelerating the discovery of new drugs by providing rational pathways for their development. nih.gov

In one such study, the interaction energies of nitro derivatives of quinoline and quinoline N-oxide with the main protease (Mpro) of the SARS-CoV-2 virus were calculated. nih.gov The findings indicated that these compounds interacted effectively with the active site of Mpro, with interaction energy values ranging from -4.3 to -5.0 kcal mol−1. nih.gov Notably, several nitro-quinoline N-oxide compounds, such as N-4-QO, N-9-QO, and N-8-QO, exhibited more stabilizing interaction energies compared to their corresponding nitro-quinoline counterparts. nih.gov Furthermore, the study revealed that all the candidate drugs demonstrated lower interaction energy values than chloroquine (B1663885) and hydroxychloroquine, with a significant energy difference of up to 2 kcal mol−1. nih.gov

The development of QSAR models for various quinoline derivatives has been a significant focus of computational research, aiming to predict their biological activities against different targets. nih.govnih.govresearchgate.net These models utilize molecular descriptors to quantify structural features and correlate them with activities such as anticancer and antimalarial effects. nih.govnih.gov

For instance, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives developed QSAR models to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov Using machine learning methods, a reliable model was established that explained the origin of the compounds' activity, facilitating the design of new derivatives with potentially higher efficacy. nih.gov

Similarly, molecular modeling studies on quinoline-based derivatives have been conducted to identify essential structural requirements for antimalarial activity. nih.gov Through the development of CoMFA, CoMSIA, and HQSAR models, researchers have correlated structural features—such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor interactions—with their biological effects. nih.gov These models, along with molecular docking studies, provide a guide for the design and discovery of novel quinoline derivatives with potent antimalarial properties. nih.gov

The following tables summarize findings from various computational studies on quinoline derivatives, illustrating the predictive power of SAR and QSAR models.

Table 1: Predicted Interaction Energies of Quinoline N-Oxide Derivatives with SARS-CoV-2 Main Protease (Mpro)

| Compound | Interaction Energy (kcal mol⁻¹) |

| Nitro Derivatives of Quinoline N-Oxide | -4.3 to -5.0 |

| N-4-QO | More stabilizing than nitro-quinoline counterpart |

| N-9-QO | More stabilizing than nitro-quinoline counterpart |

| N-8-QO | More stabilizing than nitro-quinoline counterpart |

| Chloroquine N-oxide (CQO) | -3.0 |

| Hydroxychloroquine N-oxide (HCQO) | -3.1 |

Data sourced from computational docking studies. nih.gov

Table 2: Statistical Validation of QSAR Models for Antimalarial Quinoline Derivatives

| Model | Internal Cross-Validation (q²) | Non-Cross Validation (r²) | Predicted r² (r²pred) for Test Set |

| CoMFA | 0.70 | 0.80 | 0.63 |

| CoMSIA | 0.69 | 0.79 | 0.61 |

| HQSAR | 0.80 | 0.80 | 0.72 |

These statistical values indicate the good predictive ability of the developed models for a series of 37 quinoline derivatives. nih.gov

Applications in Medicinal Chemistry and Biological Research

Quinoline (B57606) N-oxide Hydrate (B1144303) as Pharmaceutical Intermediates

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals. nih.gov Quinoline N-oxide hydrate is a key starting material for introducing functional groups at various positions of the quinoline ring, which is essential for tuning the pharmacological properties of the resulting compounds. researchgate.netrsc.org The N-oxide group activates the quinoline ring, facilitating reactions such as C-H functionalization, which are otherwise challenging to achieve. researchgate.netrsc.org

This compound is a pivotal precursor in the development of novel anti-cancer agents. chemimpex.com The N-oxide functionality allows for regioselective modifications of the quinoline structure to produce derivatives with potent antiproliferative and cytotoxic activities. researchgate.net Researchers have successfully synthesized various classes of quinoline-based compounds with anti-cancer properties, including those targeting DNA intercalation, topoisomerase inhibition, and cell cycle arrest. ekb.egscirp.org

One significant application is in the synthesis of isoquinolinequinone N-oxides, which have demonstrated potent growth inhibition in the nanomolar range across various cancer cell lines, including those resistant to existing drugs like doxorubicin. rsc.org The synthesis often involves an initial N-oxidation of a quinoline derivative, followed by further modifications to build the final active compound. rsc.orgacs.org This highlights the role of the N-oxide as an essential intermediate for creating complex and highly active anti-cancer molecules. acs.org

| Compound Class | Target Cancer Cell Lines | Reported Activity (Example) | Mechanism of Action (if specified) |

|---|---|---|---|

| Isoquinolinequinone N-oxides | Melanoma, Ovarian, Leukemia, Doxorubicin-resistant lines | nM GI50 values against 31/57 NCI60 panel cell lines | Induces ROS accumulation, inhibits drug efflux pumps |

| 2-Arylquinolines | Colon cancer, Leukemia, Melanoma | GI50 MG-MID 0.875, 0.904 and 0.926 μM respectively | Topoisomerase I inhibition |

| N-alkylated, 2-oxoquinolines | Larynx (HEp-2) | IC50 (%) value in the range of 49.01–77.67% | Cytotoxic activity |

Quinoline derivatives have been recognized for their significant anti-inflammatory properties. researchgate.netnih.gov The synthesis of these agents often relies on the functionalization of the quinoline core, a process where quinoline N-oxide can serve as a versatile starting material. researchgate.net Although direct synthesis pathways from this compound to specific marketed anti-inflammatory drugs are not as commonly cited as for anti-cancer agents, the underlying chemistry points to its potential. For instance, the creation of substituted quinolines, which are explored for their ability to target enzymes like Cyclooxygenase (COX) and TNF-α converting enzyme (TACE), can be achieved through reactions facilitated by the N-oxide group. researchgate.net The development of novel quinoline-based anti-inflammatory compounds often involves building upon the basic quinoline structure, for which quinoline N-oxide is a readily available and reactive substrate. researchgate.net

The quinoline scaffold is integral to a number of compounds with demonstrated antiviral activity against a range of viruses, including Dengue virus, Zika virus, and coronaviruses. nih.govnih.gov this compound is an important precursor for accessing the substituted quinoline derivatives needed for this research. nih.gov The synthesis of these antiviral compounds often begins with the N-oxidation of a quinoline core, which then allows for the introduction of various substituents that are critical for biological activity. nih.gov For example, novel 8-hydroxyquinoline (B1678124) derivatives with activity against the Dengue virus were prepared from an 8-hydroxyquinoline N-oxide intermediate. semanticscholar.org Computational studies have also explored nitro derivatives of quinoline N-oxide as potential low-cost alternatives for treating infections induced by SARS-CoV-2, highlighting its role in the rapid development of potential new antiviral therapies. researchgate.netresearchgate.net

| Virus Target | Compound Type | Role of N-oxide Intermediate |

|---|---|---|

| Dengue Virus (DENV2) | Novel quinoline derivatives | Substituted quinolines are synthetically accessed from quinoline N-oxide precursors. nih.gov |

| Zika Virus (ZIKV) | 2,8-bis(trifluoromethyl)quinoline derivatives | General synthetic strategies for functionalized quinolines often involve N-oxide intermediates. nih.gov |

| SARS-CoV-2 | Nitro derivatives of quinoline N-oxide | Directly studied as potential therapeutic agents through computational models. researchgate.netresearchgate.net |

Beyond pharmaceuticals, quinoline N-oxide and its derivatives play a role in the development of modern agrochemicals. nih.govnih.gov The quinoline scaffold is found in various pesticides, and there is ongoing research to discover new agriculturally active molecules based on this structure. nih.govacs.org Quinoline N-oxide serves as a key intermediate in the synthesis of functionalized quinolines for this purpose. nih.gov Its reactivity allows for the creation of a diverse library of compounds that can be screened for herbicidal, fungicidal, or insecticidal properties. The unique biological activities of quinoline derivatives make them promising candidates for developing new and effective solutions for crop protection. acs.org

Biological Activity and Mechanisms of Action

While often used as a synthetic intermediate, quinoline N-oxide itself is also a subject of study in toxicology and drug metabolism, as it can be formed in vivo from quinoline.

Quinoline can be metabolized in the body by microsomal enzymes, such as cytochrome P450, to form Quinoline N-oxide. epa.gov This metabolic conversion is a critical aspect of understanding the toxicology of quinoline itself. The formation of the N-oxide is an activation step; for example, studies have shown that the N-oxide derivatives of quinoline can be mutagenic in the Ames/Salmonella microsome test. ca.gov

The study of quinoline N-oxide's metabolism and toxicity is analogous to research on other N-oxides, such as Quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs), which are used as antimicrobial agents in animals. nih.gov For QdNOs, the reduction of the N→O group is a key metabolic pathway and is directly linked to the toxicity of the parent compounds and their metabolites. nih.gov This suggests that the N-oxide group is a site of significant biological activity and transformation. Toxicity studies on various quinoline derivatives have indicated that they can range from slightly to moderately toxic, and understanding the metabolic fate, including the formation and subsequent reactions of the N-oxide, is crucial for assessing their safety profile for potential use in medicine. pandawainstitute.com

Modulation of Metabolic Pathways and Enzyme Activities

Quinoline N-oxides and their derivatives are recognized for their capacity to interact with and modulate various biological pathways, significantly influencing enzyme activities and cellular metabolism. The N-oxide moiety can alter the electronic properties of the quinoline ring system, leading to distinct interactions with enzymatic targets.

Research has demonstrated that specific derivatives can act as potent inhibitors of key enzymes involved in cellular respiration. For instance, 2-n-nonyl-4-hydroxyquinoline N-oxide has been identified as a powerful inhibitor of both NADH oxidase and succinate (B1194679) oxidase activities within the mitochondrial electron transport chain. This inhibition of electron transfer is a critical mechanism that can disrupt cellular energy production.

The metabolism of quinoline itself can lead to the formation of Quinoline N-oxide through the action of cytochrome P450 (CYP450) enzymes. This metabolic activation is a crucial step that can lead to the generation of more reactive intermediates. Specifically, the metabolic pathway can result in the formation of an epoxide on the quinoline ring, a process linked to the molecule's biological activities. The transformation by CYP450 enzymes into active metabolites is a prerequisite for the mutagenicity observed in some quinoline derivatives.

Table 1: Enzyme and Metabolic Pathway Modulation by Quinoline N-Oxide Derivatives

Compound/Class Enzyme/Pathway Affected Observed Effect Reference 2-n-nonyl-4-hydroxyquinoline N-oxide Mitochondrial NADH oxidase Potent inhibition of enzyme activity. rsc.org 2-n-nonyl-4-hydroxyquinoline N-oxide Mitochondrial succinate oxidase Powerful inhibition of electron transfer. rsc.org Quinoline Cytochrome P450 (CYP450) enzymes Metabolized to Quinoline N-oxide, an activation step. researchgate.net 4-Nitroquinoline 1-oxide (4NQO) Cellular Reductases Metabolically reduced to 4-hydroxyaminoquinoline 1-oxide (4HAQO), a proximate carcinogen. [35, 37] 4-Nitroquinoline 1-oxide (4NQO) Topoisomerase I Induces the formation of cellular topoisomerase I-DNA cleavage complexes after metabolic activation. [22, 37]

Prodrug Applications and Hypoxia-Activated Prodrugs

The N-oxide functional group is a cornerstone in the design of hypoxia-activated prodrugs (HAPs), a class of compounds engineered to selectively target the low-oxygen environments characteristic of solid tumors. nih.govresearchgate.netnih.gov Quinoline N-oxides serve as an important scaffold in this area of research. The underlying principle of HAPs is their conversion from a stable, non-toxic prodrug form to a potent cytotoxic agent through enzymatic reduction that occurs preferentially under hypoxic conditions. nih.govresearchgate.netacs.org

Under normal oxygen levels (normoxia), the N-oxide group can undergo a one-electron reduction by enzymes like CYP450 reductases. However, the resulting radical anion is rapidly re-oxidized back to the parent N-oxide by molecular oxygen in a futile redox cycle, preventing the formation of the active drug. researchgate.net In the hypoxic environment of a tumor, the lower oxygen concentration allows the radical anion to persist and undergo further reduction, ultimately releasing a highly cytotoxic species that can damage DNA or other critical cellular components. nih.govresearchgate.net

This targeted activation makes N-oxides a highly promising class of prodrugs, as they exhibit low toxicity in healthy, well-oxygenated tissues while delivering a potent therapeutic effect selectively to tumor cells. nih.gov Research has focused on developing novel HAPs based on the quinoline N-oxide structure. For example, quinoline-8-carboxamide (B1604842) N-oxides have been designed and synthesized as bioreductively-activated prodrugs of PARP-1 inhibitors, which are enzymes critical for DNA repair. The strategy is to release the PARP-1 inhibitor selectively in hypoxic tumor tissue, thereby enhancing the efficacy of radiotherapy and DNA-damaging chemotherapy. proquest.com

Table 2: Examples and Mechanisms of N-Oxide Prodrugs

Prodrug Class/Example Activation Mechanism Therapeutic Target Reference Heteroaromatic N-Oxides Bioreduction of the N-oxide group under hypoxic conditions by reductases (e.g., CYP450). DNA, causing strand breaks and cell death. [12, 24] Tirapazamine (TPZ) Aromatic N-oxide reduced by one-electron transport chain, generating DNA-damaging radicals. DNA AQ4N (Banoxantrone) Aliphatic N-oxide undergoes two-electron reduction mediated by CYPs to form the DNA-affinic cytotoxin AQ4. Topoisomerase II [12, 26] Quinoline-8-carboxamide N-oxides Designed for hypoxia-activated N-oxide bioreduction to release a PARP-1 inhibitor. Poly(ADP-ribose) polymerase-1 (PARP-1). rsc.org

Antimicrobial Activities

Quinoline N-oxides and structurally related compounds have demonstrated significant antimicrobial properties. A substantial body of research exists for the closely related quinoxaline 1,4-di-N-oxides (QdNOs), which are potent antibacterial agents used in veterinary medicine. nih.govplos.org The antimicrobial action of these compounds is intrinsically linked to the presence of the N-oxide groups, which are essential for their biological activity. plos.orgnih.gov

The mechanism of action is similar to that of hypoxia-activated prodrugs. Under anaerobic or microaerophilic conditions, which are common in bacterial environments, the N-oxide groups are enzymatically reduced by bacterial reductases. nih.gov This bioreduction process generates reactive oxygen species (ROS), including hydroxyl radicals. nih.govdoaj.org These highly reactive species cause widespread cellular damage, including oxidative damage to DNA, leading to strand degradation. plos.orgnih.gov Furthermore, the generated ROS can damage bacterial cell walls and membranes, causing a loss of structural integrity, leakage of cytoplasmic contents, and ultimately, cell lysis. nih.gov

Studies have shown that the N-deoxy metabolites of these compounds, which lack the N-oxide groups, are devoid of antibacterial activity, confirming the critical role of the N-oxide in the mechanism. plos.orgnih.gov The efficacy of these compounds can be higher against strict anaerobes compared to aerotolerant anaerobes, likely due to the latter having a greater resistance to ROS. nih.gov

Table 3: Antimicrobial Activity of Quinoline N-Oxide and Related Compounds

Compound Class Mechanism of Action Target Organisms Key Findings Reference Quinoxaline 1,4-di-N-oxides (QdNOs) Bioreductive activation under anaerobic conditions, leading to ROS generation and oxidative DNA damage. Gram-positive and Gram-negative bacteria, especially anaerobes like Clostridium perfringens and Brachyspira hyodysenteriae. The N-oxide groups are essential for activity; causes damage to DNA, cell walls, and membranes. [1, 4, 10] Quinoline N-oxides and Hydroxamic Acids Not fully elucidated, but activity is dependent on the N-oxide or hydroxamic acid moiety. Staphylococcus aureus and Escherichia coli. Demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.com Cyadox (a QdNO) Induces SOS response and oxidative stress in bacteria. Escherichia coli N-deoxy metabolites show no antibacterial activity. proquest.com

Antitumoral Properties

The antitumoral properties of quinoline N-oxides are a major focus of medicinal chemistry research, primarily leveraging their function as hypoxia-activated prodrugs. ekb.eg The selective activation of these compounds in the hypoxic core of solid tumors provides a targeted therapeutic approach, minimizing damage to healthy tissues. mdpi.com

The core mechanism relies on the bioreduction of the N-oxide group in low-oxygen environments to generate potent cytotoxic agents that induce cell death, often through DNA damage. nih.govbenthamdirect.com This selective cytotoxicity is a significant advantage in cancer therapy.

Beyond the general HAP approach, specific derivatives have been developed that exhibit remarkable potency. Isoquinolinequinone (IQQ) N-oxides, for example, have demonstrated growth inhibition in the nanomolar range across a variety of human tumor cell lines, including melanoma, ovarian, and leukemia cancers. rsc.orgrsc.orgresearchgate.net An important finding is that the N-oxide moiety can render the quinone framework more electropositive, which correlates with enhanced cytotoxicity. rsc.orgrsc.org Notably, these IQQ N-oxide compounds have shown efficacy against multidrug-resistant (MDR) cancer cell lines. lenus.iefigshare.comacs.org Some derivatives can overcome MDR by inhibiting the activity of drug efflux pumps, such as P-glycoprotein, and inducing significant accumulation of reactive oxygen species (ROS) within cancer cells. lenus.iefigshare.com

Table 4: Antitumoral Activity of Quinoline N-Oxide Derivatives